6-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide
CAS No.:
Cat. No.: VC19984421
Molecular Formula: C18H22N2O4S
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N2O4S |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | 6-butyl-N-(1,1-dioxothiolan-3-yl)-4-oxo-1H-quinoline-3-carboxamide |
| Standard InChI | InChI=1S/C18H22N2O4S/c1-2-3-4-12-5-6-16-14(9-12)17(21)15(10-19-16)18(22)20-13-7-8-25(23,24)11-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,19,21)(H,20,22) |
| Standard InChI Key | BJKJONHSXXMXSE-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3CCS(=O)(=O)C3 |
Introduction
6-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. This compound features a unique structure that combines a quinoline moiety with a tetrahydrothiophene ring, which may impart significant biological activity. Its potential applications span various scientific fields, particularly in medicinal chemistry and agricultural sciences.
Chemical Formula and Molecular Weight
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Chemical Formula: CHNOS
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Molecular Weight: Approximately 362 g/mol (estimated based on the structure)
Synthesis Methods
The synthesis of 6-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:
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Starting Materials: Quinoline derivatives and tetrahydrothiophene precursors.
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Reaction Conditions: Careful control of temperature, solvent choice, and reaction time is crucial to ensure high yields and purity of the final product.
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Analytical Techniques: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for characterization.
Biological Activity and Potential Applications
Research into similar compounds suggests that their mechanisms often involve modulation of signaling pathways or direct interaction with cellular targets. The potential applications of 6-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide include:
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Medicinal Chemistry: Potential use in drug development due to its unique structure.
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Agricultural Sciences: Possible applications in pest control or plant protection.
Data Table: Potential Applications
| Field of Application | Potential Use |
|---|---|
| Medicinal Chemistry | Drug Development |
| Agricultural Sciences | Pest Control/Plant Protection |
Future Research Directions
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Mechanism of Action: Investigate how the compound interacts with biological systems.
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Derivative Synthesis: Develop derivatives with enhanced properties or improved efficacy.
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Biological Activity Screening: Conduct comprehensive screenings to identify potential therapeutic or agricultural applications.
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